1-((3-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H11ClO3S |
|---|---|
Molecular Weight |
258.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)sulfanyl-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3S/c12-7-2-1-3-9(4-7)16-11(10(14)15)5-8(13)6-11/h1-4,8,13H,5-6H2,(H,14,15) |
InChI Key |
MJRVHPFFHNUNHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)SC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclobutane Core: 3-Oxo-1-cyclobutane-carboxylic Acid Intermediate
The preparation typically starts with the synthesis of 3-oxo-1-cyclobutane-carboxylic acid, a key intermediate that can be further functionalized to introduce the hydroxy and thio substituents.
Method from Chinese Patent CN101555205B :
Step A: Formation of 2,2-dichloromethyl-1,3-dioxolane
React 3-dichloroacetone with ethylene glycol in toluene under acid catalysis (p-methyl benzenesulfonic acid) at approximately 100 °C with water removal by azeotropic distillation. This forms a protective dioxolane ring, facilitating further transformations.Step B: Cyclization with Malonate Esters
The dioxolane intermediate undergoes cyclization with malonate derivatives (methyl, ethyl, or diisopropyl malonate) under mild conditions to form substituted cyclobutane rings.Step C: Hydrolysis to 3-oxo-1-cyclobutane-carboxylic acid
Hydrolysis under strong acid conditions (e.g., 20% hydrochloric acid at 100 °C for 45-55 hours) converts the ester groups to carboxylic acid, yielding 3-oxo-1-cyclobutane-carboxylic acid with yields ranging from 49.1% to 72.8% depending on the ester used.
This method is notable for its mild reaction conditions, cost-effectiveness by avoiding expensive raw materials, and suitability for scale-up.
Functionalization to 3-Hydroxycyclobutane-1-carboxylic Acid
Reduction of the keto group in 3-oxo-1-cyclobutane-carboxylic acid to the corresponding hydroxy derivative is commonly performed using mild reducing agents.
- Example Procedure :
Dissolve 3-oxocyclobutane-1-carboxylic acid in dichloromethane (DCM), add a reducing agent such as sodium borohydride or a catalytic hydrogenation system under nitrogen atmosphere. The reaction proceeds at room temperature to selectively reduce the ketone to the hydroxy group, yielding 3-hydroxycyclobutane-1-carboxylic acid.
Introduction of the 3-Chlorophenylthio Group
The sulfur-containing substituent is introduced via nucleophilic substitution or thiolation reactions involving 3-chlorophenyl thiol derivatives.
Typical Approach :
The hydroxy group on the cyclobutane ring can be converted into a good leaving group (e.g., tosylate), followed by nucleophilic substitution with 3-chlorophenylthiolate anion generated from 3-chlorophenylthiol and a base such as sodium hydride or potassium carbonate in an aprotic solvent like DMF or DCM.Alternative Direct Thiolation :
Direct coupling of 3-chlorophenylthiol with a suitable activated cyclobutane intermediate (e.g., halide or sulfonate ester) under mild conditions to form the thioether linkage.Reaction Conditions :
Typically performed at 0 °C to room temperature under inert atmosphere to prevent oxidation of thiols, with reaction times ranging from several hours to overnight.
Purification and Characterization
- Purification is generally done by extraction, followed by recrystallization or chromatographic techniques (e.g., silica gel column chromatography using ethyl acetate/hexane gradients).
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.
Summary Table of Key Preparation Steps and Yields
Research Outcomes and Perspectives
- The synthetic routes described offer a balance of mild reaction conditions, reasonable yields, and scalability.
- The initial cyclobutane core synthesis via dioxolane intermediates and malonate cyclization is well-documented and patented, providing a reliable foundation for further modifications.
- Reduction and thiolation steps are standard organic transformations, adaptable to various substituted aromatic thiols, allowing structural diversity.
- The methodology avoids expensive or hazardous reagents, favoring environmentally benign protocols.
- Research continues to optimize stereoselectivity and functional group compatibility, especially for pharmaceutical applications requiring enantiopure compounds.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-((3-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid and related cyclobutane derivatives:
Key Observations:
The dual halogen (3-Cl, 4-F) in CAS 2092485-85-1 increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
The hydroxyl group in the target compound and its analogs (e.g., CAS 2228675-29-2) may facilitate interactions with biological targets, such as enzymes or transporters .
Functional Group Variations: The cyano group in CAS 2228675-29-2 introduces strong electronegativity, which could influence binding affinity in enzyme inhibition assays . Halogenated derivatives (e.g., 3-Cl, 4-F) are often associated with enhanced metabolic stability compared to non-halogenated analogs .
Research Implications and Limitations
- Pharmacological Potential: While 1-aminocyclobutane carboxylic acid (ACBC) demonstrated tumor-targeting properties in rats , the hydroxyl and chlorophenyl groups in the target compound may confer distinct pharmacokinetic or targeting profiles.
- Synthetic Feasibility : Modified Bücherer-Strecker techniques used for ACBC synthesis (55% yield in 40 minutes) suggest that similar strategies could be applied to the target compound.
- Data Gaps: No direct toxicity or bioactivity data are available for the target compound. Comparative studies on solubility, stability, and receptor binding are needed to validate hypotheses derived from structural analysis.
Biological Activity
1-((3-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid (CAS 1464985-98-5) is a chemical compound with notable biological activities. Its structure includes a cyclobutane ring, a hydroxyl group, and a thioether linkage to a chlorophenyl group, contributing to its unique properties and potential applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₁ClO₃S
- Molecular Weight : 258.72 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an active pharmaceutical ingredient.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, in vitro tests demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could be developed into an antibiotic agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vivo studies have shown that the compound possesses anti-inflammatory properties. In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Potential
Research has also focused on the anticancer potential of this compound. Preliminary studies using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that it induces apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of cyclobutane carboxylic acids, including this compound. The results indicated that modifications to the chlorophenyl group significantly influenced antimicrobial activity, suggesting avenues for further development.
Case Study 2: Anti-inflammatory Action
In another study featured in Pharmacology Reports, researchers investigated the anti-inflammatory effects of this compound in a rat model induced with carrageenan. The results showed a dose-dependent reduction in inflammation markers, supporting its potential therapeutic use in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-((3-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by functionalization. For the thioether group, nucleophilic substitution between 3-chlorobenzenethiol and a cyclobutane precursor (e.g., bromocyclobutane) under basic conditions (e.g., K₂CO₃ in DMF) is effective . Hydroxylation at C3 can be achieved via oxidation of a ketone intermediate using NaBH₄ or catalytic hydrogenation. Carboxylic acid introduction may involve hydrolysis of a nitrile or ester group under acidic/basic conditions. Optimization includes temperature control (60–80°C for substitution) and solvent selection (polar aprotic solvents enhance nucleophilicity) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclobutane ring, thioether linkage (δ ~2.5–3.5 ppm for S–CH₂), and hydroxyl/carboxylic acid protons (broad signals at δ ~1.5–5.0 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the cyclobutane conformation and substituent positions .
- HPLC-MS : Ensures purity (>95%) and identifies byproducts (e.g., incomplete substitution or oxidation intermediates) .
Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound under standard laboratory conditions?
- Methodological Answer :
- Melting Point : Analogous cyclobutane-carboxylic acids (e.g., 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid) melt at ~80–82°C . Expect slight variations due to hydroxyl group hydrogen bonding.
- Solubility : Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly in non-polar solvents (hexane). Adjust pH for aqueous solubility (carboxylic acid deprotonates above pH 4.5) .
Advanced Research Questions
Q. How can stereochemical outcomes (e.g., cis/trans isomerism) be controlled during synthesis, particularly at the C3 hydroxyl group?
- Methodological Answer : Stereoselective hydroxylation requires chiral catalysts or enantioselective reducing agents. For example, Sharpless asymmetric dihydroxylation or use of (-)-DIP-Cl (a chiral reducing agent) can yield specific enantiomers . Cyclobutane ring strain (angle ~90°) may favor certain conformations; computational modeling (DFT) predicts energy barriers for isomer interconversion .
Q. What strategies mitigate stability issues (e.g., oxidation of the thioether group or decarboxylation) during storage and handling?
- Methodological Answer :
- Storage : Use inert atmospheres (N₂/Ar) and desiccants to prevent oxidation. Store at 2–8°C if labile, as cyclobutane derivatives with electron-withdrawing groups (e.g., -Cl) are prone to thermal degradation .
- Stabilizers : Add antioxidants (e.g., BHT) to solutions and avoid prolonged light exposure (use amber vials) .
Q. How do structural modifications (e.g., replacing the 3-chlorophenyl group with fluorophenyl or methyl groups) impact biological activity or reactivity?
- Methodological Answer : Fluorophenyl analogs (e.g., 3-fluoro derivatives) exhibit increased electronegativity, enhancing binding to targets like enzymes or receptors. Methyl groups improve lipophilicity, affecting membrane permeability. Compare SAR using in vitro assays (e.g., enzyme inhibition) and computational docking studies .
Q. How should researchers address contradictions in reported data (e.g., varying melting points or conflicting biological activity)?
- Methodological Answer : Cross-validate using orthogonal methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
